molecular formula C10H12N2O2 B14501020 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline CAS No. 62874-96-8

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline

Katalognummer: B14501020
CAS-Nummer: 62874-96-8
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: CKGNZMLXSAXOLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is a chemical compound with the molecular formula C10H12N2O2 It is known for its unique structure, which includes a nitro group and a methyl group attached to an aniline ring

Vorbereitungsmethoden

The synthesis of 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline typically involves the reaction of 4-methylaniline with 1-nitroprop-1-en-2-yl derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and aniline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The nitro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted aniline derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline can be compared with other similar compounds, such as:

    Phenyl-2-nitropropene: This compound has a similar nitro group and is used in the synthesis of various organic compounds.

    N-methyl-4-(prop-2-yn-1-yloxy)aniline: This compound has a similar aniline structure but with different substituents.

    (E)-(2-Nitroprop-1-en-1-yl)benzene: This compound has a similar nitropropene structure and is used in various chemical reactions.

Eigenschaften

CAS-Nummer

62874-96-8

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

4-methyl-N-(1-nitroprop-1-en-2-yl)aniline

InChI

InChI=1S/C10H12N2O2/c1-8-3-5-10(6-4-8)11-9(2)7-12(13)14/h3-7,11H,1-2H3

InChI-Schlüssel

CKGNZMLXSAXOLC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=C[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.